molecular formula C17H20N2O3 B11578008 (1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-propoxyphenyl)methanone

(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-propoxyphenyl)methanone

Cat. No.: B11578008
M. Wt: 300.35 g/mol
InChI Key: UQRVSWQAJHQMIR-UHFFFAOYSA-N
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Description

2-(4-Propoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a propoxybenzoyl group attached to a tetrahydrobenzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with a suitable reagent, such as thionyl chloride, to form 4-propoxybenzoyl chloride.

    Cyclization: The 4-propoxybenzoyl chloride is then reacted with a suitable amine, such as 1,2-diaminocyclohexane, under controlled conditions to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with varying functional groups.

Scientific Research Applications

2-(4-Propoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Propoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol
  • 2-(4-Ethoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol
  • 2-(4-Butoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol

Uniqueness

2-(4-Propoxybenzoyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-ol is unique due to its specific propoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-propoxyphenyl)methanone

InChI

InChI=1S/C17H20N2O3/c1-2-11-22-13-9-7-12(8-10-13)16(20)17-18-14-5-3-4-6-15(14)19(17)21/h7-10,21H,2-6,11H2,1H3

InChI Key

UQRVSWQAJHQMIR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3

Origin of Product

United States

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